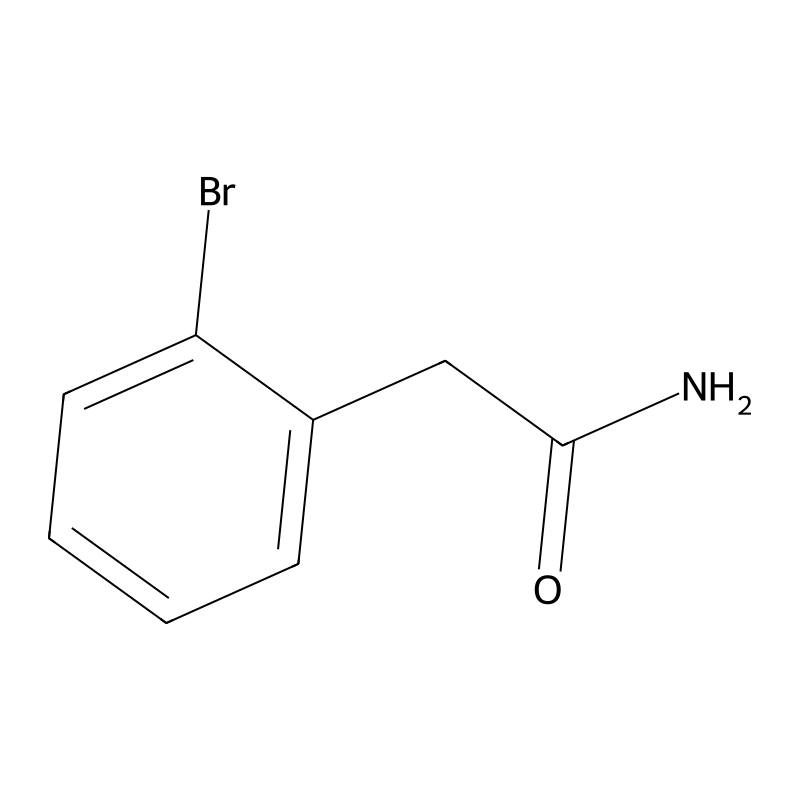2-(2-Bromophenyl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Enzyme Inhibition:
A study published in the journal "Bioorganic & Medicinal Chemistry" investigated the inhibitory activity of various N-phenylacetamide derivatives, including 2-(2-Bromophenyl)acetamide, against enzymes involved in Alzheimer's disease. The study found that 2-(2-Bromophenyl)acetamide exhibited moderate inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. [Source: Bioorganic & Medicinal Chemistry, Volume 14, Issue 8, Pages 1753-1762, ]
2-(2-Bromophenyl)acetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring adjacent to an acetamide functional group. Its molecular formula is and it has a molar mass of approximately 214.06 g/mol. The compound appears as a white solid and is known for its utility in various
The synthesis of 2-(2-Bromophenyl)acetamide can be achieved through several methods:
- Direct Acylation: One common method involves the reaction of bromoacetic acid with phenyl ethyl ketone under acidic conditions.
- Bromination of Acetanilide: Acetanilide can be brominated at the ortho position using bromine or brominating agents.
- Coupling Reactions: It can also be synthesized via coupling reactions involving bromoacetic acid and aniline derivatives under suitable conditions .
2-(2-Bromophenyl)acetamide finds applications in various fields:
- Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry.
- Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
- Material Science: Its derivatives may be utilized in creating materials with specific properties tailored for industrial applications .
Studies on the interactions of 2-(2-Bromophenyl)acetamide with other molecules are crucial for understanding its reactivity and potential applications. Interaction studies typically focus on:
- Binding Affinity: Investigating how well the compound binds to specific biological targets can provide insights into its pharmacological potential.
- Mechanistic Studies: Understanding the mechanisms through which it interacts with enzymes or receptors helps elucidate its biological effects and therapeutic potential .
Several compounds share structural similarities with 2-(2-Bromophenyl)acetamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-(4-Bromophenyl)acetamide | Bromine at para position | Potentially different reactivity due to bromine's position |
| N-(4-Methylphenyl)acetamide | Methyl group substitution | Exhibits different biological activity profiles |
| N-(2-Chlorophenyl)acetamide | Chlorine instead of bromine | May show distinct pharmacological properties |
| N-(4-Chlorophenyl)acetamide | Chlorine at para position | Different interaction dynamics compared to brominated analogs |
The uniqueness of 2-(2-Bromophenyl)acetamide lies in its specific electronic properties imparted by the ortho-bromine substitution, which influences its reactivity and potential interactions in biological systems .








